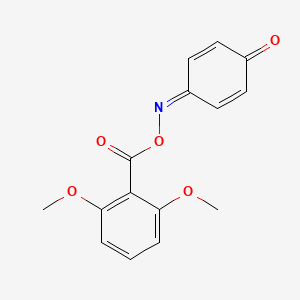
benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime, also known as BQNO, is a synthetic compound that has been widely used in scientific research. It is a redox-cycling agent that can generate reactive oxygen species, which makes it a valuable tool in various biological studies.
Mécanisme D'action
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime acts as a redox-cycling agent, which means that it can undergo cyclic oxidation and reduction reactions. It can accept electrons from various electron donors, such as NADH and succinate, and transfer them to molecular oxygen to generate reactive oxygen species. benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime can also inhibit the activity of mitochondrial complex III, which is involved in the electron transport chain and ATP production.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has been shown to induce oxidative stress and mitochondrial dysfunction in various cell types. It can also activate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and metabolism. benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has been used to study the effects of oxidative stress on cellular processes, such as apoptosis, autophagy, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime is a valuable tool for studying oxidative stress and mitochondrial function in vitro. It can be used to induce oxidative stress and mitochondrial dysfunction in a controlled manner, which allows for the study of their effects on cellular processes. However, benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has some limitations, such as its potential toxicity and non-specific effects. It is important to use appropriate controls and concentrations when using benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime in experiments.
Orientations Futures
There are several future directions for research on benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime. One area of interest is the role of oxidative stress in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime can be used to study the effects of oxidative stress on mitochondrial function and cellular processes in these diseases. Another area of interest is the development of new redox-cycling agents that are more specific and less toxic than benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime. These agents could be used to study the effects of oxidative stress on cellular processes in a more controlled manner.
Méthodes De Synthèse
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reacted with 1,4-benzoquinone to form benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime.
Applications De Recherche Scientifique
Benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has been used in various scientific research applications, including studies on mitochondrial function, oxidative stress, and cell signaling pathways. It has been shown to induce mitochondrial dysfunction and increase reactive oxygen species production, which can lead to cell death. benzo-1,4-quinone O-(2,6-dimethoxybenzoyl)oxime has also been used to study the role of oxidative stress in aging and age-related diseases.
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-12-4-3-5-13(20-2)14(12)15(18)21-16-10-6-8-11(17)9-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENHPASUHBAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)




![1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone](/img/structure/B5873606.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)